

# Spectroscopic Data Analysis of 2-Methylbenzyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: *2-Methylbenzyl chloride*

Cat. No.: *B047538*

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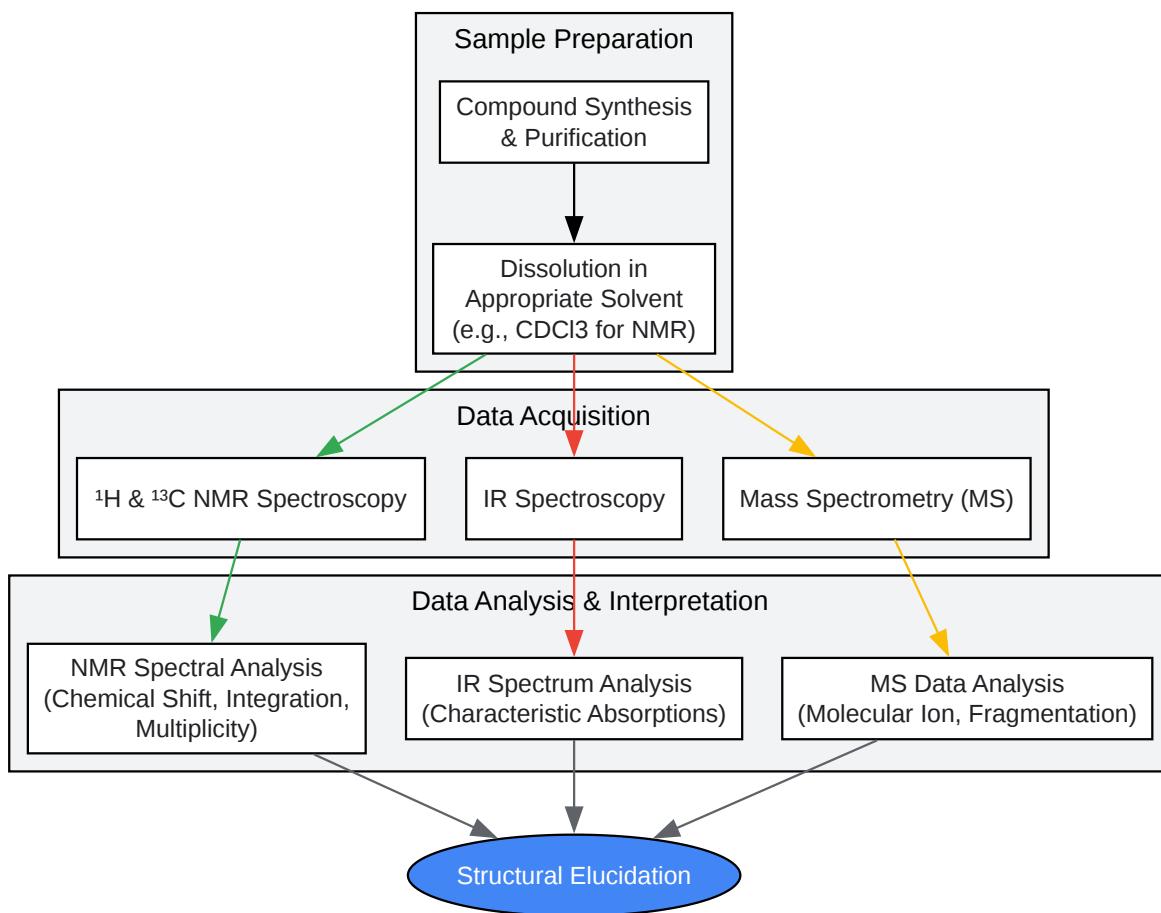
This guide provides an in-depth analysis of the spectroscopic data for **2-Methylbenzyl chloride**, a crucial reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Overview of Spectroscopic Techniques

Spectroscopic analysis is fundamental in elucidating the structure and purity of chemical compounds.

- Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to determine the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.
- Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
- Mass Spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It also reveals structural details through the analysis of fragmentation patterns.

The following flowchart illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Methylbenzyl chloride**.



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**Caption:** General workflow for spectroscopic data analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the structure of **2-Methylbenzyl chloride**. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~4.60	Singlet	2H	Methylene protons (-CH <sub>2</sub> Cl)
~2.40	Singlet	3H	Methyl protons (-CH <sub>3</sub> )

### <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~137.0	Quaternary aromatic carbon (C-CH <sub>3</sub> )
~135.5	Quaternary aromatic carbon (C-CH <sub>2</sub> Cl)
~130.5	Aromatic CH
~129.0	Aromatic CH
~128.5	Aromatic CH
~126.5	Aromatic CH
~45.0	Methylene carbon (-CH <sub>2</sub> Cl)
~18.5	Methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Methylbenzyl chloride** reveals characteristic absorption bands corresponding to its functional groups.[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
3010-3100	Medium	C-H Stretch	Aromatic
2850-2960	Medium	C-H Stretch	-CH <sub>3</sub> , -CH <sub>2</sub>
1605, 1495, 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1260	Medium-Strong	C-H Bend	-CH <sub>2</sub> Cl (Wag)
740-780	Strong	C-H Bend	ortho-disubstituted benzene
600-800	Strong	C-Cl Stretch	Alkyl Halide

## Mass Spectrometry (MS) Data

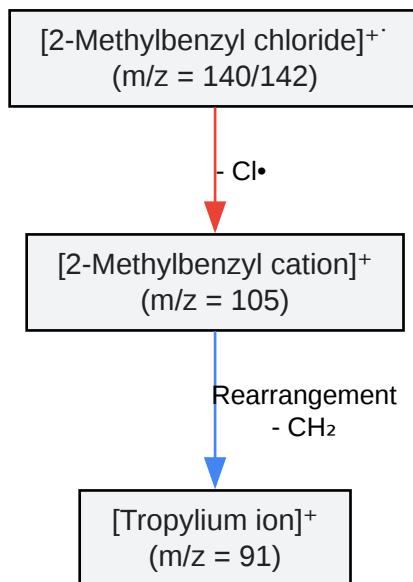
Mass spectrometry provides the molecular weight and fragmentation pattern of **2-Methylbenzyl chloride**. The molecular formula is C<sub>8</sub>H<sub>9</sub>Cl, with a molecular weight of approximately 140.61 g/mol .[\[3\]](#)[\[4\]](#)

### Key Fragmentation Data

m/z	Proposed Fragment Ion	Identity
140/142	[C <sub>8</sub> H <sub>9</sub> Cl] <sup>+</sup>	Molecular Ion (M <sup>+</sup> , M+2)
105	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>	[M - Cl] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion (rearrangement)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl ion

The presence of the M<sup>+</sup> and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of <sup>35</sup>Cl and <sup>37</sup>Cl. The base peak is often observed at m/z = 105, corresponding to the loss of the chlorine atom to form a stable benzyl-type carbocation.

The fragmentation pathway often begins with the loss of a chlorine radical to form the 2-methylbenzyl cation. This can then rearrange to the more stable tropylidium ion.



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**Caption:** Simplified fragmentation pathway of **2-Methylbenzyl chloride**.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-Methylbenzyl chloride** is dissolved in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **Acquisition:** Standard pulse sequences are used to acquire  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  NMR spectra. For  $^1\text{H}$  NMR, key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For  $^{13}\text{C}$  NMR, a 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

### Infrared (IR) Spectroscopy

- Sample Preparation: As **2-Methylbenzyl chloride** is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).<sup>[5]</sup> Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

### Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-Methylbenzyl chloride** is prepared in a volatile solvent (e.g., methanol or acetonitrile).
- Instrument: A mass spectrometer equipped with an appropriate ionization source, commonly Electron Ionization (EI) for this type of molecule, is used. The spectrometer is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Acquisition: In EI, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ).
- Processing: The detector signal is plotted against the  $m/z$  ratio to generate the mass spectrum. The relative abundance of each ion is normalized to the most intense peak (the base peak), which is assigned a relative intensity of 100%.

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